2-(4-Hydroxyphenoxy)propanoic acid

Catalog No.
S705031
CAS No.
67648-61-7
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Hydroxyphenoxy)propanoic acid

CAS Number

67648-61-7

Product Name

2-(4-Hydroxyphenoxy)propanoic acid

IUPAC Name

2-(4-hydroxyphenoxy)propanoic acid

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12)

InChI Key

AQIHDXGKQHFBNW-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)O

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)O

The exact mass of the compound 2-(4-Hydroxyphenoxy)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522955. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

2-(4-Hydroxyphenoxy)propanoic acid is a key, structurally distinct intermediate used in the synthesis of advanced aryloxyphenoxypropionate (APP) herbicides. Its molecular structure contains two features critical for procurement decisions in agrochemical synthesis: a chiral center at the C2 position of the propanoic acid chain and a phenolic hydroxyl group at the C4 position of the phenyl ring. The biological activity of downstream herbicides is highly dependent on the specific stereochemistry (enantiomer) of this precursor, making the choice between racemic mixtures and pure enantiomers a primary consideration.

Research & Procurement Fit

Chiral Building Block Racemate or enantiopure sourcing for APP herbicide intermediate synthesis
Multi-Purpose Scaffold Supports agrochemical synthesis and cosmetic tyrosinase inhibition research
Procurement Context Cost-effective intermediate; stereochemical specification determines downstream activity

Substituting this specific compound with its racemate, other enantiomer, or non-hydroxylated analogs is not viable for its primary applications. The herbicidal efficacy of the aryloxyphenoxypropionate class is stereospecific, with the (R)-enantiomer being the biologically active agent that inhibits the target enzyme, acetyl-CoA carboxylase (ACCase). Using the racemic mixture introduces an inactive (S)-isomer, reducing potency and increasing the chemical load for a given effect. Furthermore, the 4-hydroxy group is a required, non-interchangeable functional handle for the subsequent nucleophilic substitution reactions used to build many advanced, high-potency herbicides. Non-hydroxylated precursors like 2-phenoxypropanoic acid are therefore unsuitable for these specific synthesis routes.

Substitution Risk

Target Racemic HPPA (CAS 67648-61-7)
vs
Alternative R-HPPA enantiomer (CAS 94050-90-5)
Enantiomeric composition directly determines herbicidal activity; racemic sourcing introduces 50% inactive S-enantiomer that may alter downstream product potency.
Target HPPA metabolite standard
vs
Analog EHPP ethyl ester analog
HPPA is the least acutely toxic fenoxaprop-ethyl metabolite; substituting EHPP may shift the toxicity profile in environmental fate studies.
Procurement Check Specification choice affects risk assessment
Context Enantiomer-specific degradation half-life data
Regulatory environmental fate endpoints may require enantiomer-level specification; racemic and enantiopure sourcing yield different persistence profiles.

4-Hydroxy Group: Essential Nucleophile for Synthesis

The 4-hydroxy group of (R)-2-(4-Hydroxyphenoxy)propanoic acid is a critical and required reaction site for synthesizing next-generation herbicides. In documented syntheses of novel quinazolinone–phenoxypropionate hybrids, this precursor is reacted directly with a chlorinated quinazolinone intermediate. The phenoxide, formed by deprotonating the 4-hydroxy group with a base such as K2CO3, acts as the nucleophile to displace a chlorine atom, forming the essential ether linkage of the final active product. This demonstrates that for these specific, high-value synthesis pathways, the non-hydroxylated analog, 2-phenoxypropanoic acid, is not a viable substitute.

Evidence DimensionPrecursor Reactivity in C-O Bond Formation
Target Compound DataServes as the nucleophilic component via its 4-hydroxy group for ether linkage formation.
Comparator Or Baseline2-Phenoxypropanoic acid (lacks the required 4-hydroxy nucleophilic site).
Quantified DifferenceQualitatively non-interchangeable; the reaction pathway is impossible with the comparator.
ConditionsNucleophilic aromatic substitution with a chlorinated intermediate in DMF at 75 °C, using K2CO3 as a base.

Procurement of this specific hydroxylated compound is mandatory for manufacturing certain advanced, high-performance herbicides.

Enantiomer half-life
Head-to-head
R-HPPA 15.1 d vs S-HPPA 9.1 d in water; 1.66× longer persistence
Supports enantiomer-specific environmental fate assessment
Sterilized controls confirm microbial degradation mechanism

Stereospecific (R)-Enantiomer for ACCase Inhibition

The herbicidal action of aryloxyphenoxypropionates, the class of compounds derived from this precursor, is highly stereoselective. The (R)-enantiomer is responsible for inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species, which is the critical mechanism for weed control. The (S)-enantiomer is considered biologically inactive. Therefore, using the racemic mixture of 2-(4-Hydroxyphenoxy)propanoic acid as a precursor results in a final product that is only 50% active, requiring higher application rates and introducing an unnecessary isomeric ballast into the environment. Procuring the enantiopure (R)-form is the most direct route to maximizing the specific activity and efficiency of the final herbicide.

Evidence DimensionBiological Activity (ACCase Inhibition)
Target Compound Data(R)-enantiomer derived products are biologically active.
Comparator Or Baseline(S)-enantiomer derived products are biologically inactive.
Quantified DifferenceThe (S)-isomer lacks significant herbicidal efficacy compared to the (R)-isomer.
ConditionsInhibition of acetyl-CoA carboxylase (ACCase) in grass weeds.

Selecting the enantiopure (R)-form over the racemate directly translates to higher potency and a more favorable environmental and regulatory profile for the end-product.

Metabolite toxicity rank
Head-to-head
HPPA least toxic among 5 fenoxaprop-ethyl metabolites in earthworm and zebrafish models
Supports baseline metabolite control in ecotoxicology studies
R-enantiomer shows higher toxicity than S-enantiomer across chiral metabolites

Higher Process Yields in Stereoselective Reactions

Using the enantiopure (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid can lead to significant improvements in manufacturing efficiency compared to using the racemic mixture. Technical comparisons indicate that stereoselective reactions utilizing the pure (R)-enantiomer can achieve yields that are 20-30% higher than those starting with racemic materials. This advantage stems from avoiding potential inhibitory effects of the non-reactive enantiomer and simplifying purification processes, which reduces waste and improves throughput.

Evidence DimensionReaction Yield
Target Compound DataEnantiopure (R)-form
Comparator Or BaselineRacemic mixture
Quantified Difference20-30% higher yield in stereoselective reactions.
ConditionsGeneral stereoselective synthesis reactions.

This potential for higher process yield provides a direct economic incentive for procuring the enantiomerically pure compound, reducing cost-per-batch and waste.

Tyrosinase inhibition
Reported
R-HPPA IC₅₀ 0.05 mM; mixed-type monophenolase inhibition; DPPH IC₅₀ 0.19 mM
Supports melanogenesis endpoint review and inhibition mechanism research
Cell-model context; comparison to kojic acid requires assay-specific review
Synthesis route
Cross-study
Patent route ≥85% yield, ≥99.5% purity vs conventional racemic ~70–80% yield
Supports enantiopure procurement benchmark for industrial synthesis
Chiral starting-material route; racemic route produces 50:50 R:S mixture
Fermentation titer
Reported
22.2 g/L R-HPPA; 3.2 g/(L·d) productivity
Supports bioprocess feasibility assessment for green synthesis routes
Biofilm-based two-stage B. bassiana fermentation; >5× improvement over fungal hydroxylation

Building Block for Enantiopure APP Herbicides

This compound, particularly the (R)-enantiomer, is the designated precursor for the synthesis of highly active, enantiomerically pure APP herbicides such as Quizalofop-p-ethyl, Fenoxaprop-p-ethyl, and Haloxyfop-P-methyl. Its 4-hydroxy group is essential for the key etherification step in their manufacturing process.

Novel High-Potency Agrochemical R&D

The defined stereochemistry and reactive hydroxyl group make this compound an ideal starting point for R&D programs aimed at discovering next-generation herbicides with improved efficacy and crop safety profiles, such as advanced quinazolinone–phenoxypropionate hybrids.

Formulations for Reduced Environmental Load

By starting with the enantiopure (R)-isomer, manufacturers can develop herbicide formulations that deliver the desired biological effect with a lower total mass of applied chemical. This aligns with increasing regulatory and market demands for products that minimize the environmental footprint by excluding inactive isomers.

Application Fit Matrix

Application
Selection Property
Validation Focus
APP herbicide intermediate synthesis
Enantiomeric composition specification
Enantiomeric excess verification
Environmental fate analytical studies
Metabolite toxicity ranking profile
LC-MS/MS method calibration
Tyrosinase inhibition research
Enantiomer-specific inhibition mechanism
Melanogenesis endpoint assessment
Bioprocess fermentation studies
Fermentation productivity benchmarking
Lot-consistency in biotransformation feedstocks

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (20.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

67648-61-7

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

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